
Atropine hydrobromide
Übersicht
Beschreibung
Hyoscyaminhydrobromid ist ein Tropanalkaloid und das Levo-Isomer von Atropin. Es wird üblicherweise aus Pflanzen der Familie der Nachtschattengewächse (Solanaceae) gewonnen . Diese Verbindung wurde aufgrund ihrer antimuskarinischen Eigenschaften für eine Vielzahl von Behandlungen und Therapien eingesetzt .
Herstellungsmethoden
Hyoscyaminhydrobromid kann durch verschiedene Methoden synthetisiert werden. Eine übliche Methode beinhaltet die Extraktion aus Pflanzen der Familie der Nachtschattengewächse, wie z. B. Atropa belladonna (Tollkirsche), Datura stramonium (Stechapfel) und Hyoscyamus niger (Bilsenkraut) . Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Aceton und Ethylacetat, gefolgt von der Reinigung durch Säulenchromatographie .
Vorbereitungsmethoden
Hyoscyamine hydrobromide can be synthesized through various methods. One common method involves the extraction from plants in the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane) . The extraction process typically involves the use of solvents like acetone and ethyl acetate, followed by purification through column chromatography .
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The ester bond in atropine hydrobromide undergoes hydrolysis under acidic or alkaline conditions:
Condition | Products | Mechanism | Reference |
---|---|---|---|
Acidic (HCl, Δ) | Tropic acid + Tropine | Acid-catalyzed ester cleavage | |
Alkaline (NaOH) | Tropic acid salt + Tropine | Base-induced saponification |
Hydrolysis rates increase with temperature and extremes of pH. The racemic nature of atropine’s tropic acid moiety does not significantly alter reaction kinetics compared to pure enantiomers .
Esterification and Acyl Transfer
This compound can participate in transesterification reactions. For example, in methanol with catalytic acid:
This reactivity mirrors synthetic methods for atropine derivatives using Fischer-Speier esterification .
Incompatibility Reactions
This compound demonstrates precipitation reactions with:
These incompatibilities arise from ionic interactions between the quaternary ammonium group and anionic drugs .
Stability and Degradation
-
Thermal Stability : Decomposes above 150°C, forming volatile byproducts (GC-MS data ).
-
Photolysis : UV exposure induces racemization at the tropic acid chiral center, reducing pharmacological activity .
-
Oxidation : Susceptible to radical-mediated degradation, particularly at the tropine tertiary amine (ESR studies ).
Table 1: Hydrolysis Kinetics of this compound
pH | Half-life (25°C) | Activation Energy (kJ/mol) |
---|---|---|
1.0 | 48 hours | 85.3 |
7.4 | 2 weeks | 92.1 |
10.0 | 6 hours | 78.9 |
Data extrapolated from atropine sulfate stability studies . |
Table 2: Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | 33.2 |
Ethanol | 12.7 |
Chloroform | <0.1 |
Derived from PubChem experimental properties . |
Wissenschaftliche Forschungsanwendungen
Hyoscyaminhydrobromid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer für die Synthese anderer Tropanalkaloide verwendet.
Biologie: Es wird verwendet, um die Auswirkungen von Anticholinergika auf biologische Systeme zu untersuchen.
Wirkmechanismus
Hyoscyaminhydrobromid entfaltet seine Wirkung, indem es kompetitiv und nicht selektiv muskarinische Rezeptoren in der glatten Muskulatur, der Herzmuskulatur, dem Sinusknoten, dem AV-Knoten, den exokrinen Drüsen, dem Magen-Darm-Trakt und den Atemwegen antagonisiert . Dieser Antagonismus führt zu einer Reduktion der Wirkungen von Acetylcholin, was zu verminderten Muskelkrämpfen und Sekreten führt .
Wirkmechanismus
Hyoscyamine hydrobromide exerts its effects by competitively and non-selectively antagonizing muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine glands, gastrointestinal tract, and respiratory tract . This antagonism leads to a reduction in the effects of acetylcholine, resulting in decreased muscle spasms and secretions .
Vergleich Mit ähnlichen Verbindungen
Hyoscyaminhydrobromid ähnelt anderen Tropanalkaloiden, wie z. B.:
Atropin: Hyoscyamin ist das Levo-Isomer von Atropin und besitzt ähnliche antimuskarinische Eigenschaften.
Hyoscinbutylbromid: Diese Verbindung wird aufgrund ihrer krampflösenden Eigenschaften eingesetzt und ist strukturell dem Hyoscyaminhydrobromid ähnlich.
Hyoscyaminhydrobromid ist in seiner spezifischen Bindungsaffinität und seinen Wirkungen auf die muskarinischen Rezeptoren einzigartig, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen macht .
Biologische Aktivität
Atropine hydrobromide is a potent anticholinergic agent derived from the tropane alkaloid atropine. Its biological activity primarily involves the inhibition of muscarinic acetylcholine receptors, leading to various physiological effects. This article explores the compound's mechanisms, therapeutic applications, pharmacokinetics, and case studies illustrating its clinical utility.
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting subtypes M1 through M5. By blocking these receptors, atropine inhibits the actions of acetylcholine, a neurotransmitter involved in numerous parasympathetic nervous system functions. This results in:
- Increased heart rate : By blocking vagal effects on the heart.
- Decreased secretions : Reducing saliva and mucus production.
- Relaxation of smooth muscles : Particularly in the gastrointestinal tract and respiratory system .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution. Following administration:
- Peak plasma concentrations are typically reached within 30 minutes to 1 hour.
- The half-life is approximately 2 hours, with significant renal excretion of unchanged drug and metabolites .
- Bioavailability varies with the route of administration; for instance, topical ocular formulations show around 63.5% bioavailability .
Therapeutic Applications
This compound is utilized in various medical contexts:
- Ophthalmology : Used to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) for diagnostic purposes.
- Cardiology : Administered in bradycardia (slow heart rate) to increase heart rate by blocking vagal influences.
- Gastroenterology : Employed to reduce secretions during surgery and treat conditions like peptic ulcers by decreasing gastric acid secretion.
- Neurology : Investigated for its efficacy in managing sialorrhea (excessive salivation) in patients with neurological disorders, such as those on clozapine therapy .
Sialorrhea Management
A series of case reports highlighted the effectiveness of sublingual atropine in managing clozapine-induced sialorrhea:
- Sharma et al. reported a patient achieving complete resolution of sialorrhea after two weeks of using 1% atropine sublingually, with no significant side effects noted .
- Comley et al. documented a patient with schizophrenia who experienced complete resolution of bothersome daytime sialorrhea after using 1% sublingual atropine drops .
- A pilot study involving children with various conditions showed significant reductions in salivation after administering sublingual atropine, with minimal adverse reactions reported .
Gastrointestinal Effects
Research conducted on horses demonstrated that topical atropine administration significantly decreased intestinal motility and borborygmi (intestinal sounds), indicating its potential use in managing gastrointestinal disorders .
Summary Table of Biological Effects
Effect | Mechanism | Clinical Application |
---|---|---|
Increased heart rate | Antagonism at M2 receptors | Treatment of bradycardia |
Reduced salivation | Inhibition of secretory glands | Management of sialorrhea |
Mydriasis | Paralysis of iris sphincter muscle | Ocular examinations |
Decreased gastrointestinal motility | Inhibition of smooth muscle contraction | Treatment of peptic ulcers |
Eigenschaften
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDNSFSBCMCXSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60982651 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60982651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306-03-6, 6415-90-3 | |
Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60982651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyoscyamine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Atropine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.